

# 3-Chloro-2-methoxypyridine: A Versatile Scaffold for Medicinal Chemistry

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## Compound of Interest

Compound Name: 3-Chloro-2-methoxypyridine

Cat. No.: B078714

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Chloro-2-methoxypyridine** has emerged as a crucial building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. [1] Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and a methoxy group at the 2-position on the pyridine ring, allows for strategic and selective functionalization. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **3-chloro-2-methoxypyridine** in the development of novel therapeutic agents.

## Core Chemical Properties

The reactivity of **3-chloro-2-methoxypyridine** is primarily governed by the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group on the pyridine ring. This substitution pattern makes the 3-position susceptible to various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>6</sub> CINO
Molecular Weight	143.57 g/mol
CAS Number	13472-84-9
Appearance	Light yellow to yellow to orange clear liquid
Boiling Point	53 °C/3 mmHg
Density	1.25 g/mL

## Key Synthetic Reactions and Experimental Protocols

The chloro substituent at the 3-position serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery. The most pivotal of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, a common motif in many kinase inhibitors and other therapeutic agents.

#### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of **3-Chloro-2-methoxypyridine**

This protocol is adapted from established methods for structurally similar chloropyridines.[\[2\]](#)

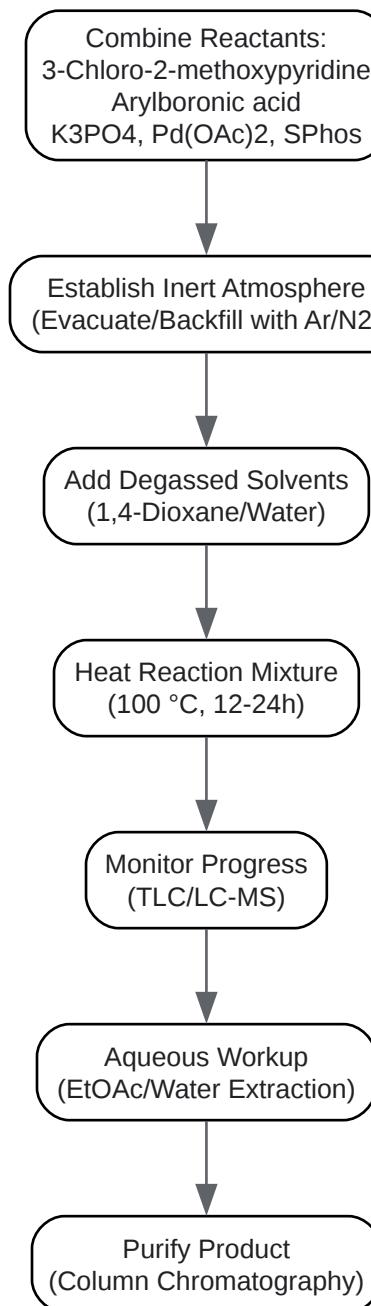
#### Materials:

- **3-Chloro-2-methoxypyridine** (1.0 mmol, 1 equiv.)
- Arylboronic acid (1.2 mmol, 1.2 equiv.)

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 mmol, 2 mol%)
- SPhos (0.04 mmol, 4 mol%)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ , 2.0 mmol, 2 equiv.)
- Degassed 1,4-dioxane
- Degassed water

Procedure:

- To an oven-dried reaction vial, add **3-chloro-2-methoxypyridine**, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
- Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial.
- Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

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**Caption:** Experimental workflow for Suzuki-Miyaura coupling.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-containing fragments.<sup>[3]</sup> This is a key transformation for the synthesis of compounds targeting a vast array of receptors and enzymes.

## Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of **3-Chloro-2-methoxypyridine**

This protocol is based on general procedures for the amination of aryl chlorides.[\[4\]](#)[\[5\]](#)

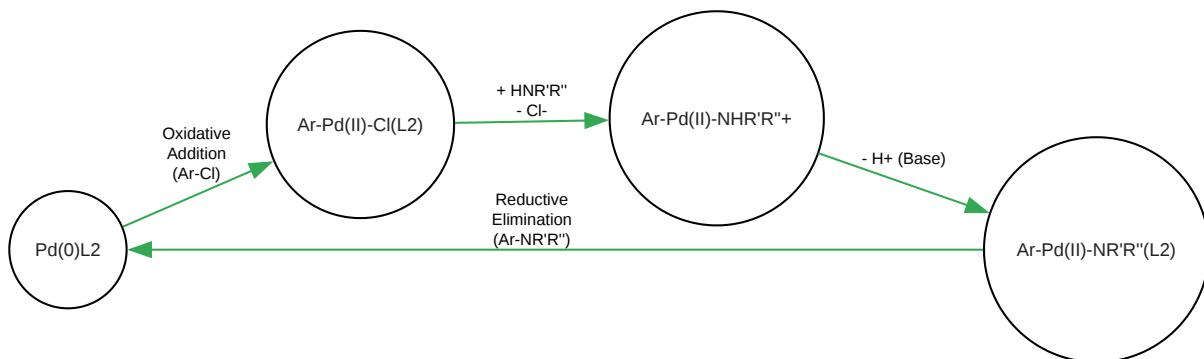
### Materials:

- **3-Chloro-2-methoxypyridine** (1.0 mmol, 1 equiv.)
- Amine (1.2 mmol, 1.2 equiv.)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ , 0.015 mmol, 1.5 mol%)
- XPhos (0.03 mmol, 3 mol%)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 2.0 mmol, 2 equiv.)
- Anhydrous, degassed toluene

### Procedure:

- In a glovebox, combine **3-chloro-2-methoxypyridine**, the amine, cesium carbonate,  $\text{Pd}_2(\text{dba})_3$ , and XPhos in a reaction vial.
- Add anhydrous, degassed toluene (5 mL) to the vial.
- Seal the vial and remove it from the glovebox.
- Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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**Caption:** Catalytic cycle for Buchwald-Hartwig amination.

## Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of **3-chloro-2-methoxypyridine** with terminal alkynes to form substituted alkynylpyridines.<sup>[6][7]</sup> These products can serve as key intermediates for further elaboration or as final compounds with interesting biological properties.

**Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Chloro-2-methoxypyridine**

This protocol is a general method for Sonogashira coupling of aryl halides.<sup>[8]</sup>

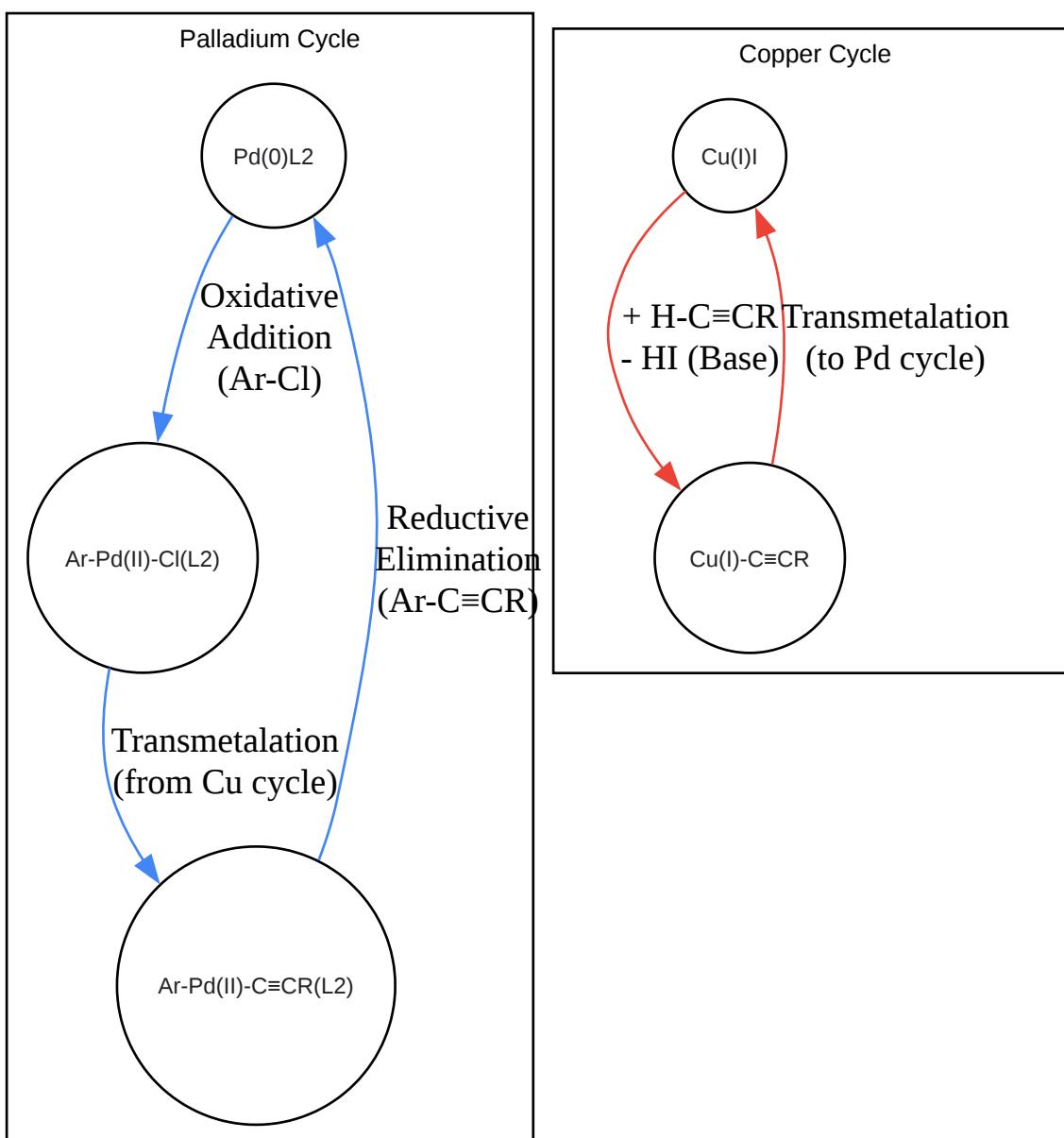
**Materials:**

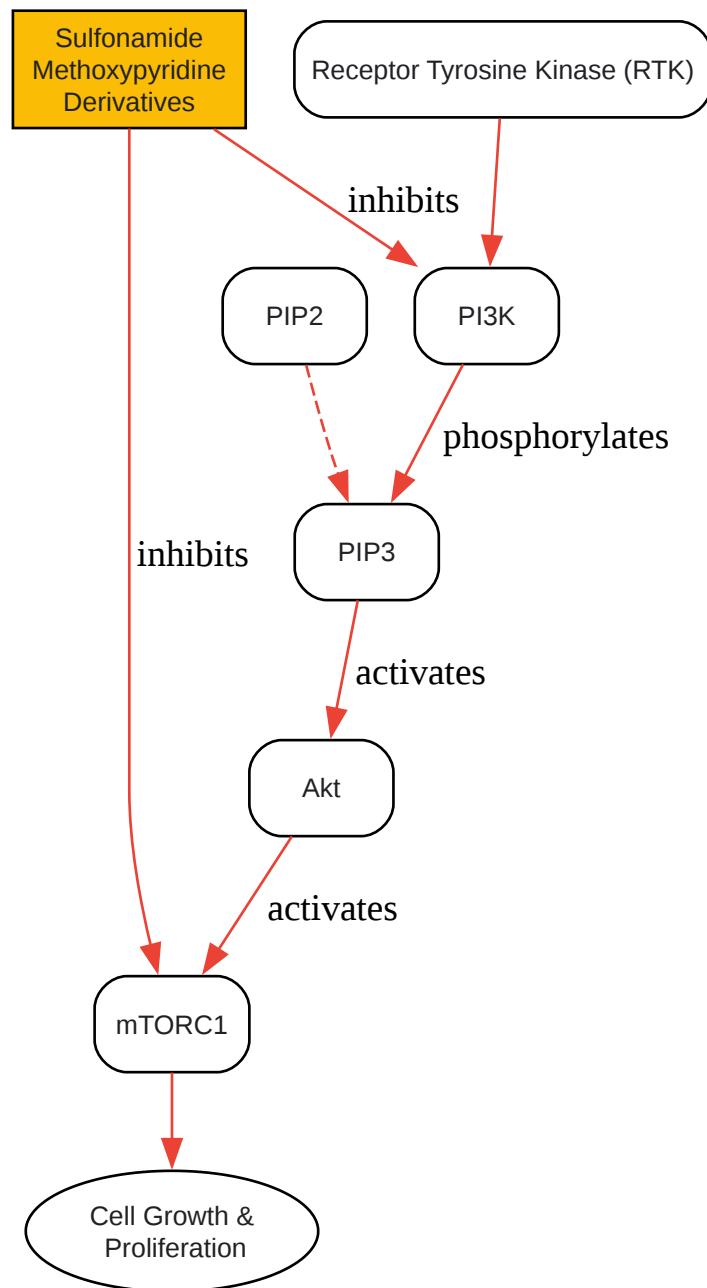
- **3-Chloro-2-methoxypyridine** (1.0 mmol, 1 equiv.)
- Terminal alkyne (1.2 mmol, 1.2 equiv.)

- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 0.03 mmol, 3 mol%)
- Copper(I) iodide ( $\text{CuI}$ , 0.06 mmol, 6 mol%)
- Triethylamine ( $\text{Et}_3\text{N}$ , 2.0 mmol, 2 equiv.)
- Anhydrous, degassed solvent (e.g., THF or DMF)

**Procedure:**

- To a dry Schlenk flask under an inert atmosphere, add **3-chloro-2-methoxypyridine**,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , and  $\text{CuI}$ .
- Add the anhydrous, degassed solvent followed by the terminal alkyne and triethylamine.
- Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute with an organic solvent and filter to remove the precipitated salts.
- Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.





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